molecular formula C22H25N3O2S B2966270 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207041-96-0

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2966270
CAS RN: 1207041-96-0
M. Wt: 395.52
InChI Key: CBDGDUDVSGWXOT-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as BZIMIDA and has a molecular formula of C24H28N2O2S.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the synthesis of imidazole derivatives, such as 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, focusing on their antimicrobial properties. For instance, a study by Salman et al. (2015) involved the synthesis of imidazole-2-thione derivatives and their subsequent reactions to produce compounds with potential antibacterial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as antifungal activities against strains like Aspergillus fumigates and Candida albicans (Salman, Abdel-Aziem, & Alkubbat, 2015).

Corrosion Inhibition

Another application of imidazole derivatives is in corrosion inhibition. Prashanth et al. (2021) synthesized imidazole derivatives and investigated their effectiveness in inhibiting corrosion on mild steel in acidic solutions. The study highlighted the role of substituent groups, such as methoxy, in enhancing the corrosion inhibition efficiency, providing insights into the design of effective corrosion inhibitors for industrial applications (Prashanth et al., 2021).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It is known that indole derivatives, which this compound is a part of, possess various biological activities . The compound likely interacts with its targets, causing changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects.

Result of Action

The compound, as an indole derivative, is known to possess various biological activities . These activities would be the result of the compound’s action on a molecular and cellular level.

properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16(2)24-21(26)15-28-22-23-13-20(18-9-11-19(27-3)12-10-18)25(22)14-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGDUDVSGWXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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